3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine, or 3-EBP-6-Pyr, is a small molecule that has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, drug delivery, and bioimaging. This molecule has a unique structure that makes it an attractive target for chemical synthesis and study.
Wirkmechanismus
The mechanism of action of 3-EBP-6-Pyr is not yet fully understood. However, it is believed that this molecule interacts with certain proteins in the cell, leading to changes in their activity. This interaction may lead to changes in gene expression, protein expression, or other cellular functions. Additionally, this molecule may interact with certain receptors in the cell, leading to changes in the cell’s response to various stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EBP-6-Pyr are not yet fully understood. However, some studies have suggested that this molecule may have anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this molecule has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2. Finally, this molecule has been shown to have a protective effect on cells subjected to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-EBP-6-Pyr in lab experiments include its low cost, ease of synthesis, and ability to target specific tissues and organs. Additionally, this molecule can be used to create fluorescent probes that can be used to visualize the activity of certain molecules in living cells. The main limitation of this molecule is its lack of specificity, as it may interact with multiple proteins and receptors in the cell.
Zukünftige Richtungen
The potential future directions for 3-EBP-6-Pyr research include exploring its potential applications in drug synthesis and drug delivery, investigating its biochemical and physiological effects, and developing new fluorescent probes for bioimaging. Additionally, further research may be conducted to better understand the mechanism of action of this molecule, as well as to identify specific proteins and receptors that it interacts with. Finally, further research may be conducted to develop more efficient and cost-effective synthesis methods for this molecule.
Synthesemethoden
The synthesis of 3-EBP-6-Pyr involves the use of a palladium-catalyzed cross-coupling reaction. This reaction utilizes a palladium catalyst, a base, and a nucleophilic reagent to form the desired product. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the temperature is typically kept between 0 and 50°C. The reaction is typically complete within one to two hours, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-EBP-6-Pyr has been studied extensively in recent years due to its potential applications in various fields. For example, this molecule has been used in drug synthesis, drug delivery, and bioimaging. In drug synthesis, 3-EBP-6-Pyr can be used as a starting material for the synthesis of various drugs. In drug delivery, this molecule can be used to target specific tissues and organs, allowing for more precise drug delivery. Finally, in bioimaging, this molecule can be used to create fluorescent probes that can be used to visualize the activity of certain molecules in living cells.
Eigenschaften
IUPAC Name |
3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQUFLWKBJDWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.